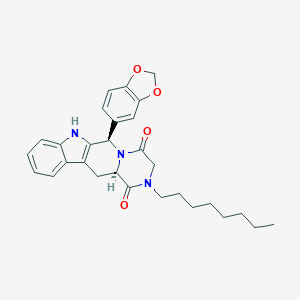

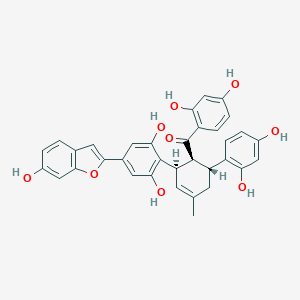

Mulberrofuran C

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Mulberrofuran C hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound hat in der Neuroprotektions-, Krebs- und Diabetesforschung Potenzial gezeigt, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seinen Hydroxylgruppen abgibt.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Neuroprotektive Aktivität: Es schützt Neuronen vor Glutamat-induziertem Zelltod, indem es intrazelluläre Signalwege moduliert und oxidativen Schaden reduziert.

Wirkmechanismus

- Primary Targets : Mulberrofuran C has been identified as a potent inhibitor of two major enzymes associated with hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) .

- Binding Affinity : this compound binds to both 3C pro and RdRP, demonstrating better binding affinity than control compounds (atropine and pyridinyl ester) that were previously identified as HAV inhibitors .

- Stability and Interaction : Molecular dynamics simulations revealed that this compound remains stable and interacts with the active sites of these enzymes throughout the simulation period .

- Potential Drug Candidate : this compound’s ability to target these enzymes makes it a promising drug candidate against HAV infection .

- Absorption : this compound’s oral absorption properties were considered during its selection. It satisfies Lipinski’s rule of five and Jorgensen’s rule of three, indicating favorable oral bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Biochemische Analyse

Biochemical Properties

Mulberrofuran C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP1), which is involved in the degradation of extracellular matrix components . Additionally, it interacts with superoxide dismutase type-1 (SOD1), enhancing its expression and thereby contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human keratinocytes, it has been found to protect against UVB-induced photodamage by inhibiting MMP1 expression and enhancing collagen-1 (COL1A1) and β-catenin (CTNNB1) expression . This indicates its role in maintaining skin health and preventing photoaging. Furthermore, this compound has shown hepatoprotective effects in HepG2 cells by reducing oxidative stress and enhancing cell viability . These cellular effects underscore its potential therapeutic applications in dermatology and hepatology.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as an inhibitor of hepatitis A virus 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP), thereby hindering viral replication and transcription . Additionally, this compound modulates the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . These molecular interactions elucidate the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods Studies have shown that this compound retains its hepatoprotective and neuroprotective activities over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cell viability and reduce oxidative stress in neuroblastoma cells . Higher doses may lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as phenylalanine ammonia-lyase and chalcone synthase, which are part of the phenylpropanoid and flavonoid biosynthetic pathways . These pathways contribute to the production of secondary metabolites with antioxidant and anti-inflammatory properties. The interaction of this compound with these enzymes underscores its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its bioavailability and efficacy in exerting its biological effects. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and interacts with organelles such as the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments. This subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mulberrofuran C kann durch eine thermische [4+2]-Cycloadditionsreaktion zwischen einem Chalcon und einem Dehydroprenyldien synthetisiert werden . Die Anwesenheit eines über Wasserstoffbrücken gebundenen ortho-Hydroxylsubstituenten am Chalcon ist für die Diels-Alder-Reaktivität unerlässlich, da er die Reaktionsbarriere senkt und die Wechselwirkung zwischen Dien und Chalcon verstärkt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt hauptsächlich durch Extraktion aus den Ästen und Blättern von Maulbeerbäumen. Der Prozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion und -reinigung, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Mulberrofuran C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in reduziertere phenolische Verbindungen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere elektrophilen aromatischen Substitutionen, aufgrund des Vorhandenseins von Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte phenolische Verbindungen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Vergleich Mit ähnlichen Verbindungen

Mulberrofuran C wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Mulberrofuran G: Ein weiterer Diels-Alder-Addukt mit ähnlicher neuroprotektiver Aktivität.

Sanggenon G: Eine Verbindung mit vergleichbaren antioxidativen und entzündungshemmenden Eigenschaften.

Kuwanon G: Bekannt für seine anti-Alzheimer- und anti-Krebsaktivitäten.

This compound zeichnet sich durch seine einzigartige Kombination biologischer Aktivitäten und sein Potenzial für vielfältige Anwendungen in Medizin und Industrie aus.

Eigenschaften

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)